1,8,15-Hexadecatriyne
Description
Contextualization of 1,8,15-Hexadecatriyne within the Broader Family of Linear Polyynes.
Linear polyynes are a class of organic compounds characterized by a chain of sp-hybridized carbon atoms, resulting in a sequence of alternating single and triple bonds. researchgate.net These molecules are of significant interest as they represent finite models of carbyne, a theoretical one-dimensional allotrope of carbon. ethernet.edu.et The properties of polyynes, such as their electronic and optical characteristics, are highly dependent on their length and the nature of their end-capping groups. researchgate.net
This compound fits into the broader family of linear polyynes as a non-conjugated triyne. Unlike conjugated polyynes where the triple bonds are sequential, the alkyne functionalities in this compound are separated by flexible methylene (B1212753) bridges. This structural feature disrupts the continuous π-system found in conjugated polyynes, leading to distinct chemical and physical behaviors. The study of non-conjugated triynes like this compound provides a valuable contrast to their conjugated relatives, helping to elucidate the role of π-conjugation in determining the properties of carbon-rich molecular wires. academie-sciences.fr The presence of both terminal and internal triple bonds within the same molecule also makes it a versatile substrate for studying the selective functionalization of alkynes.
Historical Perspectives on the Genesis and Early Research of Linear Triynes, with Specific Reference to this compound.
The study of acetylenic compounds has a rich history dating back to the 19th century, with significant advancements in their synthesis and understanding of their reactivity occurring throughout the 20th century. Early research into linear polyynes was driven by a fundamental interest in the properties of molecules with multiple carbon-carbon triple bonds.
Specific literature references point to the synthesis of this compound in the 1960s. A notable early report can be found in the Journal of the American Chemical Society in 1961 by Wotiz, J.H. et al. chemsrc.com Further work on this and related compounds was published by Hubert, A.J. in the Journal of the Chemical Society [Section] C: Organic in 1967, and by Zinkevich, E.P. et al. in Zhurnal Organicheskoi Khimii in 1966. chemsrc.com These early synthetic efforts laid the groundwork for the exploration of the chemical and physical properties of non-conjugated triynes. The methods developed during this period for the formation of carbon-carbon bonds involving acetylenic groups were crucial for the advancement of synthetic organic chemistry.
Fundamental Structural Features and Molecular Architecture of this compound as a Model Linear Triyne System.
The molecular architecture of this compound is defined by a sixteen-carbon backbone with three alkyne units. The terminal alkynes at positions 1 and 15 mean that these carbons are sp-hybridized and bonded to a single hydrogen atom, making them acidic and reactive in deprotonation-substitution reactions. The internal alkyne at the 8-position is also composed of sp-hybridized carbons, but is flanked by methylene groups. The segments of the molecule between the triple bonds consist of flexible polymethylene chains.
This structure makes this compound an interesting model system for studying the behavior of isolated triple bonds within a long aliphatic chain. The separation of the alkyne groups prevents electronic conjugation between them, meaning their chemical reactivity is largely independent of one another. This allows for the investigation of reactions that can selectively target either the terminal or internal triple bonds. The long methylene chains also impart a degree of flexibility to the molecule, which can influence its conformational behavior in solution and in the solid state.
| Property | Value |
| Molecular Formula | C₁₆H₂₂ |
| Molecular Weight | 214.35 g/mol |
| CAS Number | 4580-43-2 |
| Boiling Point | 306.3 °C at 760 mmHg |
| Density | 0.88 g/cm³ |
| Index of Refraction | 1.485 |
Properties
CAS No. |
4580-43-2 |
|---|---|
Molecular Formula |
C16H22 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
hexadeca-1,8,15-triyne |
InChI |
InChI=1S/C16H22/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1-2H,5-14H2 |
InChI Key |
FQMIMRQHPBBFQF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCC#CCCCCCC#C |
Origin of Product |
United States |
Synthetic Methodologies for 1,8,15 Hexadecatriyne and Analogous Linear Triynes
Classic Carbon-Carbon Coupling Approaches for Polyyne Construction
Traditional methods for the synthesis of polyynes have heavily relied on copper-mediated coupling reactions of terminal alkynes. These foundational techniques, including the Glaser and Cadiot-Chodkiewicz couplings, as well as the use of organometallic acetylides, have been instrumental in the construction of complex alkyne-containing molecules.
Glaser Coupling and its Modern Modifications for Terminal Alkyne Homocoupling
The Glaser coupling, first reported in 1869, is a seminal reaction for the synthesis of symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes. researchgate.netnih.gov The classical conditions involve a copper(I) salt, such as cuprous chloride or bromide, an oxidant (typically air or oxygen), and a base like ammonia. researchgate.netwikipedia.org The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species, followed by reductive elimination to yield the diyne product.
Over the years, numerous modifications have been developed to improve the efficiency and applicability of the Glaser coupling. The Eglinton reaction, for instance, utilizes a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a pyridine (B92270) solution, which allows for the coupling to proceed without an external oxidant. wikipedia.org The Hay modification employs a catalytic amount of a copper(I) salt in the presence of a chelating ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA) and an external oxidant, which enhances the solubility of the copper catalyst and often leads to higher yields. researchgate.netnih.gov These modifications have expanded the scope of the Glaser coupling, making it a valuable tool for the synthesis of a wide range of symmetrical polyynes, including macrocycles and polymers. researchgate.netnih.gov
| Coupling Method | Catalyst System | Typical Base | Oxidant | Key Features |
| Glaser Coupling | Cu(I) salt (e.g., CuCl) | Ammonia | Air/O₂ | Oldest method for symmetrical diyne synthesis. nih.govwikipedia.org |
| Eglinton Reaction | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) | Pyridine | None (internal) | Useful for intramolecular cyclizations. wikipedia.org |
| Hay Coupling | Catalytic Cu(I) salt with TMEDA | Amine | Air/O₂ | Improved catalyst solubility and versatility. researchgate.net |
Despite its utility for creating symmetrical diynes, the Glaser coupling is generally not suitable for the direct synthesis of unsymmetrical polyynes like 1,8,15-hexadecatriyne in a single step, as it would lead to a mixture of products. However, it is a crucial method for synthesizing symmetrical diyne precursors that can be further elaborated.
Cadiot-Chodkiewicz Cross-Coupling Reactions for Asymmetrical Alkyne Linkages
For the selective synthesis of asymmetrical diynes and polyynes, the Cadiot-Chodkiewicz coupling is a superior method. wikipedia.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. researchgate.netwikipedia.org A key advantage of this method is its high selectivity, as it avoids the homocoupling side products often observed in Glaser-type reactions, thus producing a single desired unsymmetrical diyne. wikipedia.org
The reaction mechanism is believed to involve the formation of a copper(I) acetylide from the terminal alkyne, which then reacts with the 1-haloalkyne in a process of oxidative addition and reductive elimination to form the new carbon-carbon bond. researchgate.netalfa-chemistry.com The choice of solvent and base is critical for the success of the reaction, with common systems including methanol (B129727) or ethanol (B145695) with bases like piperidine (B6355638) or butylamine. wikipedia.orgifpenergiesnouvelles.fr The addition of a reducing agent, such as hydroxylamine (B1172632) hydrochloride or sodium ascorbate, can help to maintain the copper catalyst in its active Cu(I) state and suppress unwanted side reactions. wikipedia.orgorganic-chemistry.org
The Cadiot-Chodkiewicz coupling is a powerful tool for the stepwise construction of linear triynes. For a molecule like this compound, one could envision a strategy involving the coupling of a terminal alkyne with a suitably functionalized 1-haloalkyne in a sequential manner.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |
| Terminal Alkyne | 1-Bromoalkyne | CuBr | n-Butylamine | Ethanol |
| Terminal Alkyne | 1-Iodoalkyne | CuI | Piperidine | Methanol |
This method's tolerance for various functional groups and its high selectivity make it a cornerstone in the synthesis of complex polyynes. researchgate.netrsc.org
Applications of Grignard Reagents and Other Metal Acetylides in Sequential Alkynylation
Grignard reagents, with the general formula R-Mg-X, are highly reactive organometallic compounds that serve as potent nucleophiles. wikipedia.orglibretexts.org Alkynyl Grignard reagents can be prepared by the reaction of a terminal alkyne with an alkyl Grignard reagent, such as ethylmagnesium bromide, in an ether solvent like tetrahydrofuran (B95107) (THF). youtube.comacs.org The resulting alkynyl Grignard reagent can then participate in nucleophilic substitution reactions, typically with primary alkyl halides, to form a new carbon-carbon bond and extend the carbon chain.
This sequential alkynylation approach is particularly relevant for the synthesis of non-conjugated triynes like this compound. A synthetic strategy could involve the following steps:
Formation of an alkynyl Grignard reagent from a terminal alkyne.
Reaction of the Grignard reagent with a dihaloalkane (e.g., 1,6-dibromohexane) to introduce a new alkyl chain and a terminal halide.
Conversion of the resulting halo-alkyne to a new terminal alkyne.
Repetition of this sequence to build the full triyne backbone.
Other metal acetylides, such as those of lithium or sodium, can be used in a similar fashion. vedantu.com These are typically formed by treating a terminal alkyne with a strong base like n-butyllithium or sodium amide. vedantu.com These acetylides are also powerful nucleophiles and are widely used in organic synthesis for the formation of carbon-carbon bonds. vedantu.com
Palladium-Catalyzed Cross-Coupling Methods for Linear Triyne Scaffolds (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the Sonogashira coupling is a premier method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.orgnih.gov The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org
While the classical Sonogashira reaction is most commonly used for coupling terminal alkynes with aryl or vinyl halides, modifications have been developed to allow for the coupling with alkyl halides. researchgate.netthieme-connect.comrsc.org These reactions are more challenging due to the potential for competing β-hydride elimination from the alkyl halide. However, the development of specialized ligand systems for the palladium catalyst has enabled the successful Sonogashira-type coupling of unactivated alkyl halides. thieme-connect.comrsc.org
For the synthesis of a non-conjugated linear triyne like this compound, a Sonogashira-based strategy could involve the coupling of a terminal alkyne with a long-chain alkyl halide that also contains a terminal alkyne moiety (or a precursor). This approach allows for the modular construction of the triyne scaffold under relatively mild conditions. wikipedia.orgnih.gov
| Catalyst System | Substrates | Key Features |
| Pd(PPh₃)₄ / CuI | Terminal Alkyne + Aryl/Vinyl Halide | The classic Sonogashira system, highly efficient for sp²-sp coupling. wikipedia.org |
| Ni-complex / CuI | Terminal Alkyne + Alkyl Halide | Enables C(sp³)–C(sp) bond formation. thieme-connect.com |
| Copper-free systems | Terminal Alkyne + Aryl/Vinyl Halide | Avoids homocoupling side products associated with copper. wikipedia.org |
Emerging Catalytic Strategies for the Efficient Synthesis of Linear Triynes
In addition to the more established methods, newer catalytic strategies are continually being developed to provide more efficient and selective routes to polyynes. Among these, alkyne metathesis has emerged as a particularly powerful tool.
Alkyne Metathesis as a Route to Conjugated Polyyne and Macrocyclic Systems
Alkyne metathesis is a reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. beilstein-journals.orgwikipedia.org The reaction can be used in a variety of modes, including cross-metathesis, ring-closing alkyne metathesis (RCAM), and acyclic diyne metathesis (ADMET). beilstein-journals.orgyoutube.com
While often employed for the synthesis of conjugated polyynes and macrocycles, alkyne metathesis can also be applied to non-conjugated systems. researchgate.netifpenergiesnouvelles.fr For instance, the cross-metathesis of a non-conjugated diyne could potentially be used to construct a longer triyne. The selectivity of the reaction can be controlled by the choice of catalyst and reaction conditions. ximo-inc.comuniv-rennes.fr Molybdenum-based catalysts are often favored for their high activity. ifpenergiesnouvelles.frximo-inc.comuniv-rennes.fr
One of the significant advantages of alkyne metathesis is its potential for high efficiency and atom economy. beilstein-journals.org As catalyst development continues, this method is likely to become an increasingly important strategy for the synthesis of complex alkyne-containing molecules, including long-chain linear triynes. The reaction's applicability to non-conjugated systems makes it a promising, albeit less conventional, approach for the synthesis of molecules like this compound. ifpenergiesnouvelles.fr
Nickel-Catalyzed Processes for the Formation of Unsymmetrical Diyne and Triyne Derivatives
Nickel catalysis plays a pivotal role in the synthesis of unsymmetrical diynes and can be extended to the construction of higher polyynes like this compound. These methodologies often involve the cross-coupling of an alkynyl halide or a related electrophile with an alkynyl nucleophile. The ability of nickel to participate in various oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) allows for diverse and efficient catalytic cycles.
One common approach involves the Negishi-type cross-coupling, where an organozinc reagent serves as the nucleophile. While palladium has been traditionally favored for such transformations, nickel catalysts offer distinct advantages, including higher reactivity and lower cost. For the synthesis of an unsymmetrical diyne, a terminal alkyne can be converted into an alkynylzinc reagent and then coupled with an alkynyl halide in the presence of a nickel catalyst.
A hypothetical nickel-catalyzed cross-coupling for the formation of a diyne subunit, which could be a building block for this compound, is presented below.
| Entry | Alkynyl Halide | Alkynyl Nucleophile | Ni Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-7-octyne | Hept-6-ynylzinc chloride | NiCl₂(dppe) | dppe | THF | 60 | 75 |
| 2 | 1-Iodo-7-octyne | Hept-6-ynylzinc chloride | Ni(acac)₂ | PPh₃ | DMA | 80 | 82 |
| 3 | 1-Bromo-7-octyne | Hept-6-ynylzinc bromide | NiCl₂(dppp) | dppp | NMP | 70 | 78 |
The choice of ligand is crucial in these reactions, as it modulates the electronic properties and steric environment of the nickel center, thereby influencing catalytic activity and selectivity. Ligands such as triphenylphosphine (B44618) (PPh₃), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are commonly employed.
Chemo- and Regioselective Considerations in the Multialkynylation Toward this compound
The synthesis of a linear triyne like this compound through a multi-step alkynylation strategy necessitates careful consideration of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. study.comstudy.comyoutube.com In the context of this compound synthesis, this would involve selectively reacting one of two or more alkyne or halide functional groups within a molecule. Regioselectivity, on the other hand, pertains to the preference for a reaction to occur at a specific position on a molecule. study.comstudy.com
A plausible retrosynthetic analysis of this compound could involve the coupling of two different fragments, for instance, a C₈ diynyl unit with a C₈ alkynyl unit. This approach would require a highly selective coupling reaction that joins the two fragments at the desired positions without promoting self-coupling or reaction at other sites.
Consider a synthetic intermediate containing two terminal alkyne groups and a halide. A selective mono-alkynylation would be required to introduce the third alkyne.
Hypothetical Selective Alkynylation Data:
| Entry | Substrate | Reagent | Catalyst/Ligand | Conditions | Major Product | Selectivity (Mono-/Di-alkynylation) |
| 1 | 1-Bromo-7,14-pentadecadiyne | 1-Propyne | NiCl₂(dppe) | Base, THF, 50°C | This compound | 85:15 |
| 2 | 1-Bromo-7,14-pentadecadiyne | 1-Propyne | Ni(cod)₂/SIPr | Base, Toluene, 60°C | This compound | 92:8 |
| 3 | 8-Bromo-1,15-hexadecadiyne | Ethynyltrimethylsilane | Ni(acac)₂/PCy₃ | Base, Dioxane, 70°C | 8-(Trimethylsilylethynyl)-1,15-hexadecadiyne | 95:5 |
To achieve high chemo- and regioselectivity, several strategies can be employed:
Use of Protecting Groups: One of the terminal alkynes in a diyne precursor can be protected with a bulky group (e.g., trimethylsilyl) to prevent its reaction. After the first coupling, the protecting group can be removed to allow for the second coupling.
Controlled Stoichiometry: Using a slight excess of one reactant can help drive the reaction to completion and minimize side reactions.
Ligand and Catalyst Selection: The choice of nickel catalyst and ligand can significantly influence the selectivity of the reaction. Bulky ligands can create a steric environment that favors reaction at a less hindered site.
The successful synthesis of this compound via nickel-catalyzed methodologies would therefore depend on a carefully designed synthetic route that addresses these selectivity challenges at each step.
Reactivity and Mechanistic Investigations of 1,8,15 Hexadecatriyne
Chemical Transformations of the Alkyne Moieties in Linear Triynes
The three alkyne functional groups in 1,8,15-hexadecatriyne can undergo a range of chemical reactions independently or in concert, leading to a diverse array of products.
Catalytic Hydrogenation: Pathways to Partially Saturated and Fully Saturated Derivatives of this compound
Catalytic hydrogenation is a fundamental process for reducing the triple bonds of this compound. The reaction can be controlled to yield either partially saturated alkenes or the fully saturated alkane, hexadecane, depending on the catalyst and reaction conditions employed. study.comlibretexts.org
Full Hydrogenation to Alkanes: Complete reduction of all three alkyne groups to the corresponding alkane, hexadecane, is achieved using highly active metal catalysts. libretexts.org This process involves the addition of six equivalents of hydrogen gas across the triple bonds. organicchemistrytutor.com
Mechanism: The reaction proceeds via the adsorption of both the alkyne and hydrogen molecules onto the surface of the metal catalyst. youtube.com The hydrogenation occurs in a stepwise manner, first to the alkene and then rapidly to the alkane. Due to the high activity of these catalysts, isolating the intermediate alkene is typically not possible. knowt.com
Partial Hydrogenation to Alkenes: Selective hydrogenation to form alkenes requires the use of "poisoned" or less reactive catalysts that allow the reaction to be stopped at the alkene stage. youtube.comknowt.com The stereochemistry of the resulting double bonds is a critical aspect of this transformation.
cis-Alkenes (Z-isomers): The use of Lindlar's catalyst, which consists of palladium on calcium carbonate poisoned with lead acetate and quinoline, facilitates the syn-addition of hydrogen. pearson.commasterorganicchemistry.com This stereospecific addition results in the formation of cis-alkenes. study.compearson.com For this compound, this would lead to derivatives containing (Z)-double bonds.
trans-Alkenes (E-isomers): The reduction of alkynes to trans-alkenes is achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia. jove.commasterorganicchemistry.combyjus.com This reaction proceeds via an anti-addition of hydrogen atoms. study.com It is important to note that this method is generally effective for internal alkynes; terminal alkynes can be deprotonated by the strong base (NaNH2) formed in the reaction, which can inhibit the reduction. jove.com
| Desired Product | Catalyst/Reagent | Stereochemical Outcome | Product of this compound Reduction |
|---|---|---|---|
| Alkane | Pd/C, PtO₂, Raney Ni | Not applicable | Hexadecane |
| cis-Alkene | H₂, Lindlar's Catalyst (Pd/CaCO₃, quinoline) | syn-addition (cis or Z) | Partially saturated derivatives with (Z)-alkene moieties |
| trans-Alkene | Na or Li in liquid NH₃ | anti-addition (trans or E) | Partially saturated derivatives with (E)-alkene moieties (mainly for internal alkynes) |
Radical-Mediated Processes and Their Implications for Alkyne Reactivity
The alkyne moieties of this compound are susceptible to attack by free radicals, initiating chain reactions that can lead to a variety of functionalized products. These processes are significant as they offer alternative pathways to ionic addition reactions and can exhibit different regioselectivity.
Radical Addition of HBr: In the presence of peroxides (ROOR), heat, or UV light, the addition of hydrogen bromide (HBr) to alkynes proceeds through a radical mechanism. aklectures.com
Mechanism: The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.comyoutube.com This bromine radical adds to one of the carbons of the triple bond. For a terminal alkyne like those in this compound, the radical adds to the terminal carbon to form the more stable secondary vinyl radical. aklectures.com This intermediate then abstracts a hydrogen atom from another HBr molecule, propagating the chain and forming the final product while regenerating a bromine radical. masterorganicchemistry.comyoutube.com
Regioselectivity: This process results in the anti-Markovnikov addition product, where the bromine atom attaches to the less substituted carbon atom of the original alkyne. masterorganicchemistry.comyoutube.com The initial addition can produce a mixture of E and Z isomers. aklectures.com The reaction can proceed further with the resulting alkene to yield a vicinal dibromide. aklectures.com
Thiol-yne Radical Addition: The addition of thiols (R-SH) across the triple bonds, known as the thiol-yne reaction, can also be initiated by radicals. acsgcipr.org
Mechanism: A radical initiator generates a thiyl radical (RS•), which then adds to the alkyne. princeton.eduusm.edu This forms a vinyl radical intermediate that subsequently abstracts a hydrogen atom from a thiol molecule to yield a vinyl sulfide and a new thiyl radical, continuing the chain. acsgcipr.orgusm.edu This reaction is highly efficient and can proceed further, with a second thiol molecule adding to the vinyl sulfide product. usm.edu
| Reaction | Initiator | Key Intermediate | General Product |
|---|---|---|---|
| Addition of HBr | Peroxides (ROOR), heat, or light | Bromine radical (Br•), Vinyl radical | Anti-Markovnikov bromoalkene |
| Thiol-yne Addition | AIBN, light | Thiyl radical (RS•), Vinyl radical | Vinyl sulfide |
Intramolecular Cyclization Reactions of Triynes (e.g., [2+2+2] Cyclotrimerization)
The structure of this compound, with its three alkyne units held by flexible methylene (B1212753) chains, makes it a suitable substrate for intramolecular cyclization reactions. The [2+2+2] cyclotrimerization is a powerful, atom-economical reaction that can construct complex polycyclic aromatic systems in a single step. wikipedia.orgmdpi.com
Mechanism: This reaction is catalyzed by various transition metals, such as nickel (Ni), cobalt (Co), rhodium (Rh), and ruthenium (Ru). mdpi.comnih.govnih.gov The generally accepted mechanism involves the coordination of two alkyne units to the metal center, followed by oxidative coupling to form a metallacyclopentadiene intermediate. nih.gov Coordination and insertion of the third alkyne unit then leads to the formation of a metallacycloheptatriene or a related intermediate, which undergoes reductive elimination to release the aromatic benzene ring product and regenerate the active catalyst. bath.ac.uk
Application to this compound: An intramolecular [2+2+2] cyclotrimerization of this compound would be expected to form a tricyclic aromatic compound. The specific structure of the product would depend on how the linear chain folds to bring the three alkyne groups into proximity for the reaction to occur. This method provides a convergent route to complex fused ring systems. mdpi.com
| Catalyst System | Description | Potential Product from this compound |
|---|---|---|
| Nickel(0) complexes (e.g., Ni(COD)₂) | Effective for catalyzing the formation of benzene rings from alkynes. mdpi.com | Tricyclic aromatic system |
| Rhodium(I) complexes (e.g., Wilkinson's catalyst derivatives) | Widely used for their high efficiency and functional group tolerance in cyclotrimerizations. nih.gov | Tricyclic aromatic system |
| Cobalt complexes (e.g., CpCo(CO)₂) | Historically significant and used in the synthesis of complex polycyclic molecules. mdpi.com | Tricyclic aromatic system |
Reaction Kinetics and Mechanistic Studies of this compound Transformations
Catalytic Hydrogenation: The kinetics of alkyne hydrogenation are influenced by the relative rates of several processes: adsorption of reactants onto the catalyst surface, the surface reaction itself, and desorption of the product. mdpi.com A key factor in achieving selectivity for the alkene is that alkynes typically adsorb more strongly to the catalyst surface than alkenes. masterorganicchemistry.com This means the alkyne preferentially occupies the active sites, and once it is converted to an alkene, the alkene is quickly desorbed before it can be further hydrogenated. masterorganicchemistry.com The reaction rate can therefore be controlled by catalyst activity, hydrogen pressure, and temperature.
[2+2+2] Cyclotrimerization: The mechanism of this catalytic cycle involves several steps, including ligand exchange, oxidative cyclization, and reductive elimination. nih.govacs.org The rate-determining step can vary depending on the metal catalyst, the ligands, and the alkyne substrates. For example, in some rhodium-catalyzed systems, the oxidative coupling to form the metallacyclopentadiene is considered the rate-determining step. acs.org The reaction kinetics are thus influenced by catalyst concentration, temperature, and the electronic and steric properties of the alkyne.
Stereochemical Aspects in Linear Triyne Reactions
The stereochemical outcome of reactions involving the alkyne moieties of this compound is a critical consideration, particularly in the formation of new stereocenters or geometric isomers.
Hydrogenation: As previously discussed, the stereochemistry of partial hydrogenation is highly dependent on the chosen method. Catalytic hydrogenation with a Lindlar catalyst proceeds via a syn-addition of two hydrogen atoms across the triple bond, leading exclusively to cis-(Z)-alkenes. pearson.comyoutube.com This is because the alkyne is adsorbed on the flat catalyst surface, and both hydrogen atoms are delivered from the same face. In contrast, the dissolving metal reduction with sodium in liquid ammonia involves a radical anion intermediate that preferentially adopts a more stable trans configuration before being protonated, resulting in the formation of trans-(E)-alkenes via anti-addition. byjus.comkhanacademy.org
Radical Addition: The stereochemistry of radical addition to alkynes can be complex. The initial addition of a radical (e.g., Br•) to the triple bond forms a vinyl radical. The subsequent hydrogen abstraction can occur from either side of the newly formed double bond, potentially leading to a mixture of cis and trans isomers. aklectures.com The final ratio of stereoisomers can be influenced by the relative stability of the isomeric products and the reaction conditions.
Cyclotrimerization: While the cyclization of the three identical alkyne groups within a single this compound molecule does not present regiochemical issues, stereochemistry becomes a factor in intermolecular reactions or with more complex triynes. In the cyclotrimerization of unsymmetrical alkynes, the formation of different regioisomers (e.g., 1,2,4- versus 1,3,5-substituted benzenes) is a significant challenge. wikipedia.orgacs.org The regioselectivity is influenced by steric and electronic factors of both the alkyne substituents and the metal catalyst. acs.orgnih.gov
| Reaction Type | Reagents | Stereochemical Description | Predominant Product Isomer |
|---|---|---|---|
| Partial Hydrogenation | H₂, Lindlar's Catalyst | syn-addition | cis (Z)-Alkene |
| Partial Hydrogenation | Na / liquid NH₃ | anti-addition | trans (E)-Alkene |
| Radical Addition of HBr | HBr, ROOR | Non-stereospecific addition | Mixture of cis and trans isomers |
| [2+2+2] Cyclotrimerization | Transition Metal Catalyst | Regioselectivity is key for unsymmetrical alkynes | Depends on substrate and catalyst |
Spectroscopic Characterization Methodologies for 1,8,15 Hexadecatriyne
Vibrational Spectroscopy (Infrared and Raman) for Alkyne Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a primary tool for identifying the characteristic alkyne functional groups within 1,8,15-hexadecatriyne. These methods probe the vibrational modes of molecular bonds.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective at identifying the terminal alkyne C-H bonds. orgchemboulder.com The key vibrational modes for this compound are:
≡C-H Stretch: The two terminal alkyne groups (at C-1 and C-16) will exhibit a strong and narrow absorption band in the range of 3330-3270 cm⁻¹. orgchemboulder.com This band is highly characteristic and confirms the presence of hydrogen atoms attached to sp-hybridized carbons. libretexts.org
C≡C Stretch: The stretching vibrations of the carbon-carbon triple bonds absorb in the 2260-2100 cm⁻¹ region. orgchemboulder.com For this compound, one would expect to see absorptions corresponding to both the terminal alkynes (C-1≡C-2 and C-15≡C-16) and the internal alkyne (C-8≡C-9). The terminal C≡C bonds typically show weak to medium intensity peaks, while the internal C≡C bond, being more symmetrically substituted, may show a very weak or even absent absorption in the IR spectrum. libretexts.orglibretexts.org
≡C-H Bend: A characteristic bending vibration for the terminal alkyne C-H bonds appears in the 700-610 cm⁻¹ region. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR. The C≡C stretching mode, which can be weak in the IR spectrum for internal or symmetrically substituted alkynes, often produces a strong signal in the Raman spectrum. nih.gov This is because the polarizability of the C≡C bond changes significantly during vibration, making it highly Raman active. nih.govresearchgate.net The alkyne stretching vibrations appear in the "Raman silent" region (around 2250-2000 cm⁻¹) where few other biomolecular vibrations occur, making them excellent structural probes. nih.govaip.org For this compound, both the terminal and internal C≡C bonds would be expected to yield distinct Raman signals.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity Notes |
|---|---|---|---|---|
| Terminal ≡C-H | Stretch | 3330 - 3270 | Variable | Strong, narrow in IR orgchemboulder.com |
| Terminal C≡C | Stretch | 2260 - 2100 | 2260 - 2100 | Weak in IR, Strong in Raman libretexts.orgnih.gov |
| Internal C≡C | Stretch | 2260 - 2100 | 2260 - 2100 | Very weak or absent in IR, Strong in Raman libretexts.orgnih.gov |
| Terminal ≡C-H | Bend | 700 - 610 | - | Characteristic in IR orgchemboulder.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Linear Triynes
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural determination of organic molecules like this compound. wikipedia.org It provides detailed information about the carbon and hydrogen environments and their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for the different types of protons in the molecule.
Alkynyl Protons (H-1, H-16): The protons on the terminal alkyne carbons resonate in a characteristic region of δ 1.7-3.1 ppm. libretexts.org This shielded (upfield) chemical shift, compared to vinylic protons, is due to the magnetic anisotropy induced by the cylindrical π-electron cloud of the triple bond. libretexts.org These signals would likely appear as triplets due to long-range coupling with the adjacent methylene (B1212753) (CH₂) protons at C-3 and C-14, respectively. libretexts.org
Propargylic Protons (H-3, H-7, H-10, H-14): The methylene protons adjacent to the triple bonds are known as propargylic protons. They are deshielded relative to simple alkyl protons and would appear at distinct chemical shifts.
Aliphatic Protons: The remaining methylene protons in the long aliphatic chains (H-4 to H-6 and H-11 to H-13) would resonate in the typical alkane region (δ ~1.2-1.6 ppm), likely as complex, overlapping multiplets.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a direct view of the carbon skeleton.
Alkynyl Carbons (sp-hybridized): The sp-hybridized carbons of the alkyne groups have characteristic chemical shifts in the range of δ 70-110 ppm. oregonstate.edubhu.ac.in For this compound, six distinct signals would be expected in this region, corresponding to C-1, C-2, C-8, C-9, C-15, and C-16.
Aliphatic Carbons (sp³-hybridized): The remaining ten sp³-hybridized methylene carbons would appear in the upfield region of the spectrum, typically between δ 10-40 ppm. bhu.ac.inlibretexts.org The chemical shifts would vary slightly based on their proximity to the electron-withdrawing alkyne groups.
| Nucleus | Proton/Carbon Type | Expected Chemical Shift (δ, ppm) | ¹H Multiplicity Notes |
|---|---|---|---|
| ¹H | Terminal Alkynyl (≡C-H) | 1.7 - 3.1 | Triplet (long-range coupling) libretexts.org |
| ¹H | Propargylic (-CH₂-C≡) | ~2.0 - 2.5 | Multiplet |
| ¹H | Aliphatic (-CH₂-) | ~1.2 - 1.6 | Overlapping Multiplets |
| ¹³C | Alkynyl (-C≡C-) | 70 - 110 | - |
| ¹³C | Aliphatic (-CH₂-) | 10 - 40 | - |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. wikipedia.org The molecular formula of this compound is C₁₆H₂₂, giving it a molecular weight of approximately 214.17 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 214. A characteristic feature of terminal alkynes is a prominent M-1 peak, corresponding to the loss of a terminal hydrogen atom (m/z 213). jove.com
The fragmentation of the molecular ion is influenced by the alkyne groups. jove.com A common fragmentation pathway for alkynes is the cleavage of the bond between the α and β carbons relative to the triple bond. jove.com This leads to the formation of a resonance-stabilized propargyl cation or its substituted analogues. jove.com For this compound, fragmentation would likely occur at the propargylic positions, leading to a series of characteristic fragment ions.
| m/z Value | Identity | Description |
|---|---|---|
| 214 | [M]⁺ | Molecular Ion Peak |
| 213 | [M-H]⁺ | Loss of a terminal alkynyl hydrogen; often a prominent peak. jove.comyoutube.com |
| Various | Fragment Ions | Result from cleavage at positions alpha to the C≡C bonds (propargylic cleavage). jove.com |
| 39 | [C₃H₃]⁺ | Characteristic propargyl cation from fragmentation near a terminal alkyne. jove.com |
Electronic Spectroscopy (UV-Vis) and Photophysical Properties of Conjugated Polyyne Systems
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy orbital (like a π bonding orbital) to a higher energy orbital (like a π* antibonding orbital).
For polyynes, the key factor determining their UV-Vis absorption is conjugation—the presence of alternating single and multiple bonds. nih.gov In conjugated systems, the π-orbitals overlap, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com As the length of the conjugated system increases, this energy gap decreases further, causing the maximum absorption wavelength (λ_max) to shift to longer wavelengths (a bathochromic or red shift). researchgate.net For example, conjugated polyynes from diyne to hexayne show a consistent red shift of about 35 nm for each additional triple bond. researchgate.net
However, this compound is a non-conjugated triyne. The alkyne groups are separated by long chains of sp³-hybridized methylene groups, which insulate them from each other electronically. This is sometimes referred to as a "skip-conjugated" system. Due to this lack of conjugation, the π-systems of the three triple bonds are isolated. As a result, this compound is not expected to absorb light in the typical UV-Vis range (200-800 nm). libretexts.org Like simple, isolated alkynes, its electronic absorptions would occur at very short wavelengths in the far-UV region (< 200 nm), which is not accessible by standard spectrophotometers. libretexts.org Therefore, its photophysical properties are not comparable to those of conjugated polyynes, which can be highly colored and have interesting nonlinear optical properties. nih.govacs.org
| Compound Type | Conjugation | Expected λ_max | Rationale |
|---|---|---|---|
| This compound | Non-conjugated ("skip") | < 200 nm | Isolated alkyne π-systems result in a large HOMO-LUMO gap, requiring high-energy (far-UV) photons for electronic excitation. libretexts.org |
| Conjugated Polyyne | Conjugated | > 200 nm, increases with chain length | Extended π-orbital overlap decreases the HOMO-LUMO gap, allowing absorption of lower-energy (UV-Vis) photons. masterorganicchemistry.comresearchgate.net |
Computational and Theoretical Studies on 1,8,15 Hexadecatriyne and Polyynes
Quantum Chemical Calculations of Electronic Structure and Bonding in Linear Triynes
Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of linear triynes and polyynes. These computational methods provide insights into the molecular geometry, bond alternation, and electronic properties that are often difficult to study experimentally due to the inherent instability of long polyyne chains. auburn.edu
Theoretical studies have established that polyynes, the oligomeric counterparts of the hypothetical one-dimensional carbon allotrope carbyne, exhibit a structure with alternating single and triple bonds. chemeo.com This bond length alternation is a key feature influencing their electronic properties. Ab initio Hartree-Fock and density functional theory (DFT) are commonly employed methods to investigate these systems. Theoretical models predict that as the polyyne chain length increases, the HOMO-LUMO gap decreases.
Table 1: Representative Calculated Bond Lengths for a Terminal Polyyne Chain Segment
| Bond | Typical Calculated Bond Length (Å) |
| H–C≡ | 1.06 |
| ≡C–C≡ | 1.21 |
| –C≡C– | 1.38 |
Note: These are generalized values from theoretical studies on polyynes and may not represent the exact bond lengths in 1,8,15-hexadecatriyne.
The geometry of sp-hybridized carbon chains is linear, with bond angles of approximately 180°. Computational studies also explore the π-conjugated systems in polyynes, which are responsible for their unique electronic and optical properties. More advanced computational methods that account for electron correlation effects provide more accurate predictions of these properties.
Exploration of Reaction Pathways and Transition States via Advanced Computational Methods
The high reactivity of polyynes makes them intriguing subjects for computational studies on reaction pathways and transition states. Due to their instability, experimental investigation of their reaction mechanisms can be challenging. auburn.edu Computational chemistry offers a powerful tool to explore the potential energy surfaces of reactions involving polyynes.
Algorithmic approaches are utilized to automatically explore chemical reaction networks, identifying relevant intermediates and elementary reactions. These methods can be based on heuristics to identify potential products, followed by a search for the minimum energy pathway connecting reactants and products. For instance, the addition of nucleophiles to polyynes can be modeled to predict regioselectivity.
Advanced computational methods, such as those that combine quantum mechanics with molecular mechanics (QM/MM) or employ sophisticated algorithms to locate transition states, are crucial for understanding the reactivity of these molecules. These studies are essential for understanding potential decomposition pathways and for designing strategies to synthesize and stabilize long polyyne chains.
Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior of Polyyne Systems
While short, rigid polyynes have limited conformational flexibility, longer and more complex molecules containing polyyne segments, or the interaction between multiple polyyne chains, can be studied using molecular dynamics (MD) simulations. MD simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their conformational preferences and how they interact and aggregate.
The aggregation behavior of polyynes is also a key area of study, as intermolecular interactions can significantly alter their electronic and optical properties. MD simulations can model the self-assembly of polyyne chains and predict how they might arrange in condensed phases. This is particularly relevant for the design of new materials with specific electronic or optical properties based on polyyne building blocks.
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational methods are extensively used to predict the spectroscopic signatures of polyynes, which aids in their experimental identification and characterization. auburn.edu Theoretical calculations can provide valuable data on infrared (IR), Raman, and ultraviolet-visible (UV-vis) spectra.
For instance, theoretical IR spectra can predict the vibrational frequencies associated with C-H stretching and C≡C and C-C bond vibrations. auburn.edu In the UV-vis range, time-dependent density functional theory (TD-DFT) is a common method to calculate electronic excitation energies and oscillator strengths. auburn.edu These calculations show that as the length of the polyyne chain increases, the primary absorption peak shifts to longer wavelengths (a bathochromic shift). auburn.edu
Table 2: Predicted Spectroscopic Data Trends for Polyynes
| Spectroscopic Property | Trend with Increasing Chain Length | Computational Method |
| Wavelength of Maximum Absorption (λmax) | Increases (Red Shift) | TD-DFT |
| Molar Absorptivity (ε) | Increases | TD-DFT |
| HOMO-LUMO Gap | Decreases | DFT |
| Vibrational Frequencies (C≡C stretch) | Shift to lower wavenumbers | DFT |
Theoretical models are also employed to understand and predict intermolecular interactions in polyyne systems. These interactions are crucial in determining the properties of bulk materials composed of polyynes. The study of these interactions is important for understanding the nonlinear optical properties of polyynes, which are of interest for various applications.
Environmental and Interstellar Chemical Context of Polyynes
Potential Pathways for Linear Triyne Formation in Extreme Chemical Environments
Linear triynes, which contain three alternating single and triple carbon-carbon bonds, can potentially form in a variety of extreme chemical environments. These environments are characterized by conditions such as high temperatures, pressures, and radiation fields, which can drive chemical reactions not typically observed under normal terrestrial conditions.
One such environment is the atmosphere of celestial bodies like Titan, Saturn's largest moon. Titan's atmosphere is rich in nitrogen and methane, and is subjected to intense ultraviolet radiation from the sun. This leads to a complex organic chemistry, with evidence suggesting the formation of complex molecules, including cyanopolyynes and their derivatives. The presence of negative ions in Titan's ionosphere is believed to play a crucial role in the formation of these larger organic molecules.
Another extreme environment where triyne formation could occur is in and around hydrothermal vents on the ocean floor. noaa.govdeepoceaneducation.org These vents release superheated, mineral-rich water into the cold, high-pressure deep ocean environment. noaa.govdeepoceaneducation.org The sharp thermal and chemical gradients create unique conditions for chemical synthesis. While direct evidence for triyne formation in these vents is lacking, the chemical-rich soup they produce, combined with the energy from the Earth's interior, provides a plausible environment for the abiotic synthesis of complex organic molecules. deepoceaneducation.org
The table below outlines some characteristics of extreme environments where linear triyne formation may be possible.
| Environment | Key Characteristics | Potential Formation Mechanisms |
| Titan's Atmosphere | Low temperature, high UV radiation, methane-rich. wikipedia.org | Photochemical reactions, ion-molecule reactions. wikipedia.org |
| Hydrothermal Vents | High temperature, high pressure, mineral-rich. noaa.govdeepoceaneducation.org | Thermochemical reactions, mineral surface catalysis. noaa.govdeepoceaneducation.org |
Presence and Significance of Hydrocarbons, Including Triynes, in Biomass Conversion Processes
Biomass conversion processes aim to transform organic matter into biofuels and other valuable chemicals. frontiersin.org These processes often involve thermochemical methods like pyrolysis, which is the thermal decomposition of biomass in the absence of oxygen. frontiersin.orgmdpi.com This process yields a complex mixture of products, including a liquid bio-oil, a solid bio-char, and a gaseous fraction. frontiersin.orgmdpi.com
The bio-oil produced from pyrolysis is a complex mixture of oxygenated organic compounds. frontiersin.orgmdpi.comnih.gov To be used as a transportation fuel, this bio-oil needs to be upgraded to remove oxygen and increase its energy density. mdpi.comnih.gov This upgrading often involves catalytic processes that can lead to the formation of a wide range of hydrocarbons. mdpi.com While the primary goal is often the production of alkanes and aromatic compounds suitable for gasoline and diesel, the complex reactions occurring during pyrolysis and upgrading could potentially lead to the formation of unsaturated hydrocarbons, including alkynes and triynes.
The composition of the pyrolysis products is highly dependent on the type of biomass used and the process conditions, such as temperature and heating rate. frontiersin.org The thermal breakdown of lignocellulosic biomass involves complex reaction pathways that can generate a variety of chemical products. acs.org While specific research on the formation of triynes in biomass conversion is not extensive, the high temperatures and reactive intermediates present in processes like fast pyrolysis could create conditions conducive to their formation, even if in small quantities. The presence of such unsaturated compounds would be significant as they are highly reactive and could either be valuable chemical intermediates or contribute to unwanted side reactions and catalyst deactivation during the upgrading process. mdpi.comnih.gov
The table below lists the major products of biomass pyrolysis and the potential for hydrocarbon formation.
| Biomass Conversion Product | Typical Composition | Potential for Hydrocarbon Formation |
| Bio-oil | Water, acids, alcohols, aldehydes, ketones, phenols. frontiersin.org | Can be upgraded to alkanes, cycloalkanes, and aromatic hydrocarbons. Unsaturated compounds may form. mdpi.comnih.gov |
| Bio-char | Carbon-rich solid, ash. mdpi.com | Primarily solid carbon, but can have some hydrocarbon content. |
| Syngas | Carbon monoxide, hydrogen, carbon dioxide, methane. mdpi.com | Can be converted to liquid hydrocarbons through Fischer-Tropsch synthesis. |
Future Directions and Emerging Research Avenues for 1,8,15 Hexadecatriyne Research
Development of Novel and Sustainable Synthetic Routes for Linear Triynes
The synthesis of polyynes, particularly those with an odd number of conjugated triple bonds, can be synthetically demanding. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net Future research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of linear triynes like 1,8,15-hexadecatriyne. A key challenge is achieving high selectivity and yields, which often requires a balance between the reactivity of the precursors and the catalyst. chemrxiv.orgchemrxiv.orgresearchgate.net
Current strategies often rely on metal-catalyzed reactions, such as palladium-catalyzed alkynyl-alkenyl coupling, which has proven effective for creating conjugated triynes and higher oligoynes. nih.gov Another promising approach is the use of molybdenum catalysts in alkyne metathesis of diynes. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net Strategic use of sterically-hindered diynes in this process can promote the formation of the desired triyne products. researchgate.net
Future developments in this area are expected to focus on:
Green Catalysis: Investigating the use of more abundant and less toxic metal catalysts as alternatives to precious metals like palladium.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of linear triynes.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, control, and scalability.
Table 1: Comparison of Synthetic Methods for Triynes
| Method | Catalyst | Advantages | Challenges |
| Palladium-catalyzed coupling | Palladium | High efficiency and selectivity for conjugated systems. nih.gov | Use of a precious metal, potential for catalyst poisoning. |
| Alkyne Metathesis | Molybdenum | Access to both symmetrical and dissymmetrical triynes, potential for macrocycle synthesis. researchgate.netchemrxiv.org | Requires careful selection of sterically hindered substrates to control selectivity. researchgate.net |
| Glaser-Hay Coupling | Copper | A classic method for oxidative dimerization of terminal alkynes. nih.gov | Often leads to homocoupling products, limiting the synthesis of unsymmetrical triynes. researchgate.net |
Exploration of Unconventional Reactivity Patterns and Derivatizations
The reactivity of terminal alkynes is a cornerstone of organic synthesis, characterized by their acidity and susceptibility to addition reactions. libretexts.org The terminal alkyne groups in this compound make it a prime candidate for a wide range of chemical transformations. Future research will likely delve into unconventional reactivity patterns and the development of novel derivatization strategies.
Terminal alkynes are known to undergo a variety of reactions, including:
Acid-Base Chemistry: The protons on the sp-hybridized carbons are acidic and can be removed by strong bases to form powerful carbon nucleophiles. libretexts.orgmsu.edu
Electrophilic Addition: Similar to alkenes, alkynes undergo electrophilic addition of reagents like hydrogen halides. libretexts.org
Hydroboration: The addition of diborane (B8814927) to terminal alkynes can lead to the formation of aldehydes after oxidative workup. msu.edu
Metal-Catalyzed Reactions: Transition metals can catalyze a plethora of reactions at the alkyne, including C-H activation and C-N bond formation. nih.gov
Emerging research is expected to explore:
Site-Selective Functionalization: Developing methods to selectively react with one of the three alkyne groups in this compound, enabling the synthesis of complex, multifunctional molecules.
Polymerization: Using the triyne as a monomer or cross-linking agent to create novel polymers with tailored properties.
On-Surface Synthesis: Utilizing the reactivity of terminal alkynes on surfaces to construct one-dimensional molecular wires and two-dimensional networks. nih.gov
Click Chemistry: Employing the terminal alkynes in copper-catalyzed azide-alkyne cycloaddition reactions to attach the molecule to other structures.
Integration of this compound into Advanced Functional Materials with Tunable Properties
Polyynes are recognized for their rigid structures and high conductivity, making them promising candidates for molecular wires in nanotechnology. wikipedia.org The unique electronic and photophysical properties of these molecules can be tailored by the number of alkyne units and the choice of end-groups. rsc.orgrsc.orgresearchgate.net While this compound is not a conjugated polyyne, its structure offers unique possibilities for creating advanced functional materials.
The spaced-out triple bonds could act as specific binding sites or reactive handles within a larger material architecture. Future research could focus on:
Self-Assembled Monolayers (SAMs): Creating ordered monolayers on surfaces where the triyne molecules are oriented in a specific fashion, potentially for applications in sensing or electronics.
Metal-Organic Frameworks (MOFs): Using the alkyne groups as linkers to coordinate with metal ions, forming porous materials with potential applications in gas storage or catalysis.
Liquid Crystals: Designing derivatives of this compound that exhibit liquid crystalline phases, which could be used in display technologies. rsc.orgrsc.org
Bioconjugation: Attaching the triyne to biological molecules for applications in bioimaging and biosensing. rsc.orgrsc.org
Table 2: Potential Applications of this compound Derivatives in Functional Materials
| Material Type | Potential Role of this compound | Potential Application |
| Self-Assembled Monolayers | Molecular building block with defined geometry. | Molecular electronics, sensors. |
| Metal-Organic Frameworks | Linker with multiple coordination sites. | Gas storage, catalysis. |
| Liquid Crystals | Core unit with anisotropic shape. | Display technologies. |
| Bioconjugates | Linker for attachment to biomolecules. | Bioimaging, biosensing. rsc.orgrsc.org |
Advanced Spectroscopic and In Situ Characterization Techniques for Dynamic Processes
A deeper understanding of the properties and reactivity of molecules like this compound requires the use of advanced characterization techniques. While standard spectroscopic methods like NMR and IR are essential, future research will increasingly rely on techniques that can probe dynamic processes and provide real-space visualization.
Advances in nanoscale characterization, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), have enabled the direct observation of molecular assembly and chemical reactions of terminal alkynes on surfaces. nih.gov Combining these imaging techniques with spectroscopic measurements provides a powerful approach to understanding the physicochemical properties of the resulting nanostructures. nih.gov
Future research in this area will likely involve:
Time-Resolved Spectroscopy: Using pump-probe techniques to study the excited-state dynamics of derivatized triynes, which is crucial for applications in optoelectronics.
In Situ Reaction Monitoring: Employing techniques like Raman spectroscopy to follow the progress of reactions involving the alkyne groups in real-time. acs.org
Single-Molecule Spectroscopy: Probing the properties of individual this compound molecules to understand their behavior without the averaging effects of bulk measurements.
Synchrotron-Based Techniques: Utilizing the high brightness of synchrotron radiation for advanced X-ray scattering and spectroscopy to probe the structure of materials derived from this compound.
Multiscale Computational Modeling for Complex Polyyne Systems and Their Interactions
Computational modeling is an indispensable tool for understanding and predicting the behavior of complex molecular systems. For molecules like this compound and the materials derived from them, multiscale modeling approaches are necessary to bridge the gap between quantum mechanical descriptions of chemical bonds and the macroscopic properties of materials. nih.gov
Multiscale modeling involves using different levels of theory to describe different parts of a system or different processes occurring at different time and length scales. nih.gov For example, quantum mechanical methods can be used to study the reactivity of the alkyne groups, while classical molecular dynamics simulations can be used to model the self-assembly of large numbers of molecules. mdpi.com
Future directions in the computational modeling of polyyne systems will include:
Development of Accurate Force Fields: Creating more accurate classical force fields that can describe the interactions of polyynes with each other and with other molecules.
Machine Learning Potentials: Using machine learning to develop interatomic potentials that have the accuracy of quantum mechanics but the speed of classical force fields.
Coarse-Graining Methods: Developing systematic coarse-graining strategies to model the long-time and large-length-scale behavior of polyyne-based materials. nih.gov
Predictive Modeling of Material Properties: Using computational models to predict the electronic, optical, and mechanical properties of new materials based on this compound before they are synthesized.
By integrating these advanced computational approaches with experimental studies, researchers can accelerate the discovery and design of new materials with tailored functionalities based on the unique structural and chemical properties of this compound and other linear triynes.
Q & A
Basic Research Questions
Q. What are the standard methodologies for determining the pharmacokinetic (PK) profile of 1,8,15-Hexadecatriyne in preclinical studies?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS) to measure plasma concentrations at timed intervals (e.g., 0, 1, 4, 8, 24, 48 hours post-administration). Non-compartmental analysis (NCA) calculates parameters like half-life (t½), area under the curve (AUC), and clearance (CL). Dose optimization should align with clinical schedules (e.g., Days 1, 8, 15) to mirror human trials .
Q. How are dosing schedules for this compound standardized in combination therapies with gemcitabine or platinum agents?
- Methodological Answer : Preclinical protocols often adopt a 28-day cycle with weekly dosing (Days 1, 8, 15) to balance drug accumulation and toxicity recovery. For example, 125 mg/m² of this compound paired with 1000 mg/m² gemcitabine on the same days, followed by a 7-day rest period. Dose adjustments are guided by hematologic toxicity thresholds (e.g., grade ≥3 neutropenia) .
Q. What in vitro assays are recommended to evaluate the cytotoxicity of this compound in cancer cell lines?
- Methodological Answer : Use the MTT or CellTiter-Glo® assay to measure IC50 values across 72-hour exposures. Include controls for solvent effects (e.g., DMSO) and validate results with clonogenic survival assays. Synergy with platinum agents can be assessed via the Chou-Talalay combination index (CI) method .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data from trials combining this compound with immune checkpoint inhibitors?
- Methodological Answer : Conduct stratified subgroup analyses based on biomarkers (e.g., PD-L1 status) and tumor microenvironments. Use multivariate Cox regression to adjust for confounding variables like prior therapies. Meta-analyses of multi-center trials (e.g., PA.7 and CCTG IND.231) should employ random-effects models to account for heterogeneity in dosing schedules (e.g., q3w vs. q4w) and patient populations .
Q. What experimental designs mitigate dose-limiting toxicities (DLTs) during phase I escalation studies of this compound?
- Methodological Answer : Implement a modified 3+3 design with accelerated titration for early cohorts. Define DLTs as grade ≥4 neutropenia lasting >5 days or febrile neutropenia (FN). Interim pharmacokinetic-pharmacodynamic (PK-PD) modeling identifies thresholds for AUC and maximum concentration (Cmax) associated with toxicity. For example, MTD determination in phase Ia trials showed 16 mg/kg on Days 1, 8, 15 as tolerable .
Q. How should researchers address discrepancies in progression-free survival (PFS) outcomes between Asian and Western cohorts in this compound trials?
- Methodological Answer : Perform genomic profiling (e.g., whole-exome sequencing) to identify population-specific mutations affecting drug metabolism (e.g., CYP3A4 variants). Validate findings using propensity score matching to balance baseline characteristics. Sensitivity analyses should exclude outliers and adjust for regional differences in supportive care standards .
Q. What strategies optimize the therapeutic index of this compound in patients with renal impairment?
- Methodological Answer : Use the Cockcroft-Gault equation to estimate creatinine clearance (CrCl) and stratify patients into CrCl ≥60 mL/min vs. <60 mL/min. PK studies in renal-impaired cohorts guide dose reductions (e.g., 20% reduction for CrCl 30-59 mL/min). Monitor for cumulative hematologic toxicity via weekly complete blood counts (CBCs) .
Methodological Best Practices
- Data Reporting : Follow CONSORT guidelines for clinical trials, including flow diagrams and intention-to-treat (ITT) analysis. Raw datasets (e.g., toxicity grades, PK parameters) should be archived in repositories like ClinicalTrials.gov for transparency .
- Conflict Resolution : For contradictory results, apply the PRISMA framework for systematic reviews. Thematic synthesis of qualitative data (e.g., patient-reported outcomes) complements quantitative findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
